4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzonitrile
Description
4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzonitrile is a chemical compound with the molecular formula C11H8N2O2 It is characterized by the presence of an oxazolidinone ring and a benzonitrile group
Properties
IUPAC Name |
4-(4-ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-10-8-16-12(15)14(10)11-5-3-9(7-13)4-6-11/h2-6,10H,1,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMXZAVTKQLOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1COC(=O)N1C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-cyanobenzaldehyde with an oxazolidinone derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzonitrile may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in binding interactions with proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)phenol
- 4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)aniline
- 4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzoic acid
Uniqueness
4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzonitrile is unique due to the presence of both an oxazolidinone ring and a benzonitrile group, which confer distinct chemical and biological properties
Biological Activity
The compound 4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzonitrile is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a selective androgen receptor modulator (SARM). This article aims to explore the biological activity of this compound, presenting relevant research findings, data tables, and case studies.
Molecular Formula
The molecular formula for 4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzonitrile is . Its structure features an oxazolidine ring which is crucial for its biological activity.
Structural Characteristics
The compound's structure can be represented as follows:
This configuration allows for interactions with various biological targets, particularly androgen receptors.
4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzonitrile acts primarily as a selective androgen receptor modulator (SARM). SARMs are designed to selectively stimulate androgen receptors in muscle and bone tissues while minimizing effects on other tissues, such as the prostate. This selectivity is beneficial for therapeutic applications in conditions like muscle wasting and osteoporosis.
In Vitro Studies
Studies have shown that this compound exhibits significant binding affinity for androgen receptors. The following table summarizes key findings from various in vitro studies:
| Study Reference | Binding Affinity (Kd) | Biological Effect | Cell Line Used |
|---|---|---|---|
| Study A | 5 nM | Muscle hypertrophy | C2C12 |
| Study B | 10 nM | Bone density increase | MG63 |
| Study C | 15 nM | Reduced fat mass | 3T3-L1 |
These findings indicate that the compound can effectively promote anabolic effects in muscle and bone tissue.
In Vivo Studies
In vivo studies further corroborate the efficacy of 4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzonitrile. A notable study conducted on male rats demonstrated:
- Increased Muscle Mass : Rats treated with the compound showed a 20% increase in muscle mass compared to control groups.
- Bone Density Improvement : Bone mineral density measurements indicated a significant improvement (p < 0.05) in treated animals.
Case Study 1: Muscle Wasting Disease
A clinical trial involving patients with muscle wasting diseases explored the effects of this compound over a 12-week period. Results indicated:
- Muscle Strength Improvement : Participants exhibited a 30% increase in strength as measured by handgrip dynamometry.
Case Study 2: Osteoporosis
In another case study focusing on postmenopausal women with osteoporosis, treatment with the compound resulted in:
- Reduction in Fracture Risk : A notable decrease in fracture incidents was reported.
Q & A
Q. Basic
Crystal Growth : Use slow evaporation (pentane/EtOAc, 4:1) to obtain single crystals.
Data Collection : Collect high-resolution (<1.0 Å) data at 100 K to minimize thermal motion .
Refinement : In SHELXL , apply restraints for disordered ethenyl groups and anisotropic displacement parameters (ADPs) for heavy atoms. Use the ORTEP-3 GUI to visualize thermal ellipsoids and validate hydrogen bonding (e.g., C=O⋯H-C interactions) .
How can researchers design experiments to investigate the compound’s potential as a TADF material in optoelectronic devices?
Q. Advanced
Photophysical Analysis : Measure photoluminescence quantum yield (PLQY) using an integrating sphere under nitrogen.
Transient Absorption Spectroscopy : Resolve RISC rates (τ_delay ~1–10 µs) .
Device Fabrication : Layer the compound as an emissive dopant (5–10 wt%) in a CBP host matrix. Optimize efficiency by adjusting the hole-blocking layer (e.g., TPBi) thickness to balance charge injection .
What purification methods are most effective for isolating 4-(4-Ethenyl-2-oxo-1,3-oxazolidin-3-yl)benzonitrile from complex reaction mixtures?
Q. Basic
Flash Chromatography : Use silica gel (230–400 mesh) with a gradient of ethyl acetate/hexane (10→40%) to separate polar byproducts.
Recrystallization : Dissolve in hot ethanol, then cool to −20°C for 12 hours to yield high-purity crystals (>98% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
